2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one
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Overview
Description
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits .
Mechanism of Action
Target of Action
Compounds like “2-[6-(4-Chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone” often target specific proteins or enzymes in the body, which play crucial roles in various biological processes .
Mode of Action
These compounds typically interact with their targets by binding to them, which can either activate or inhibit the function of the target, leading to changes in the biological processes they are involved in .
Biochemical Pathways
The interaction of these compounds with their targets can affect various biochemical pathways. The exact pathways affected would depend on the specific targets of the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can greatly impact their bioavailability. Factors such as how well the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted can all affect its effectiveness .
Result of Action
The molecular and cellular effects of these compounds’ actions can vary widely, depending on their specific targets and mode of action. They might lead to changes in cell function, gene expression, or signal transduction pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
Preparation Methods
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one typically involves the reaction of 6-(4-chlorophenyl)pyridazin-3(2H)-one with appropriate reagents under controlled conditions . The most common synthetic route includes the use of hydrazine or aryl hydrazines with mixtures of ketones and esters or 1,4-dicarbonyl compounds . Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one can be compared with other pyridazinone derivatives, such as:
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3 one: Known for its cyclooxygenase-2 inhibitory activity.
6-(4-chlorophenyl)-3-pyridazinol: Studied for its diverse pharmacological properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2OS/c19-14-5-1-12(2-6-14)16-9-10-18(22-21-16)24-11-17(23)13-3-7-15(20)8-4-13/h1-10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOSLSLZSJFMRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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